5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide
Description
This compound features a methoxybenzamide core linked via a sulfonyl group to a substituted azetidine ring bearing a 1H-imidazol-1-ylmethyl moiety. Its synthesis likely involves multi-step functionalization of azetidine and imidazole precursors, followed by sulfonylation and coupling to the benzamide scaffold .
Properties
IUPAC Name |
5-[3-(imidazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-23-14-3-2-12(6-13(14)15(16)20)24(21,22)19-8-11(9-19)7-18-5-4-17-10-18/h2-6,10-11H,7-9H2,1H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAJCUPSONXUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=CN=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group (oxidized, polar) contrasts with sulfanyl (thioether) derivatives (e.g., ), which are less polar and may reduce metabolic stability .
- Azetidine vs.
- Imidazole vs. Benzimidazole : The target’s imidazole moiety is smaller than benzimidazole analogs (e.g., ), which could influence binding pocket compatibility.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target’s sulfonyl group and azetidine-imidazole likely improve aqueous solubility compared to sulfanyl derivatives (e.g., ). However, the compound in includes a sulfonic acid group, significantly enhancing solubility.
- Metabolic Stability : Sulfonyl groups are less prone to oxidative metabolism than sulfanyl groups .
- Molecular Weight : The target (~395.4) falls within drug-like ranges, unlike the high-MW compound in (683.7), which may limit bioavailability.
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